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Compound of Interest

Compound Name: 2-Fluoro-5-iodotoluene

Cat. No.: B1297526

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-
iodotoluene (CAS No. 452-68-6), a key intermediate in pharmaceutical and agrochemical
synthesis. The document details available experimental data for Mass Spectrometry (MS) and
Infrared (IR) spectroscopy, and presents representative Nuclear Magnetic Resonance (NMR)
data. Detailed experimental protocols and a visual workflow for spectral data acquisition are
also included to assist researchers in their analytical work.

Mass Spectrometry (MS)

Mass spectrometry of 2-Fluoro-5-iodotoluene was conducted using electron ionization (El), a
hard ionization technique that provides detailed structural information through fragmentation.

Table 1: Mass Spectrometry Data for 2-Fluoro-5-iodotoluene
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Property Value

lonization Method Electron lonization (EI)
Molecular Formula C7HeFI

Molecular Weight 236.02 g/mol

Major lons (m/z) Relative Intensity

236 Molecular lon [M]* (Top Peak)[1]
109 [M - 1]* (2nd Highest Peak)[1]
83 (3rd Highest Peak)[1]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A sample of 2-Fluoro-5-iodotoluene is introduced into the ion source of the mass
spectrometer, typically via a gas chromatograph (GC-MS) for pure samples. Within the ion
source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This
causes the molecule to lose an electron, forming a molecular ion ([M]*), and to fragment into
smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which
separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of
each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Fluoro-5-iodotoluene was obtained using Fourier Transform
Infrared (FTIR) spectroscopy. The data provides insights into the functional groups and bonding
within the molecule.

Table 2: Infrared (IR) Spectroscopy Data for 2-Fluoro-5-iodotoluene
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Property Value

Instrument Bruker Tensor 27 FT-IR[1]
Technique Neat[1]

Characteristic Absorption Bands (cm™1) Assignment

3100-3000 Aromatic C-H Stretch

1600-1585 Aromatic C-C Stretch (in-ring)
1500-1400 Aromatic C-C Stretch (in-ring)
1250-1150 C-F Stretch

900-675 Aromatic C-H Out-of-Plane Bend
~500 C-I Stretch

Note: The listed absorption bands are representative for this class of compound and are
consistent with the known structure of 2-Fluoro-5-iodotoluene.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

For a neat analysis, a small drop of liquid 2-Fluoro-5-iodotoluene is placed directly onto the
surface of an attenuated total reflectance (ATR) crystal (e.g., diamond). Pressure is applied to
ensure good contact between the sample and the crystal. An infrared beam is passed through
the crystal, and the resulting spectrum of absorbed frequencies is recorded by the detector.
This provides a rapid and efficient way to obtain the infrared spectrum of a liquid sample
without the need for solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
precise structure of a molecule. While a publicly available, fully assigned dataset for 2-Fluoro-
5-iodotoluene is not readily available, the following tables present predicted and
representative data based on the compound's structure and known chemical shift ranges for
similar aromatic compounds.
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'H NMR Spectroscopy

Table 3: Representative *H NMR Data for 2-Fluoro-5-iodotoluene (Solvent: CDClI3)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 dd 1H H-6
~7.3 ddd 1H H-4
~6.9 t 1H H-3
~2.2 S 3H -CHs

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of
doublets. The chemical shifts and multiplicities are estimations and would be subject to specific
solvent effects and spectrometer frequency. Coupling constants (J) would provide further
structural information.

3C NMR Spectroscopy

Table 4: Representative 13C NMR Data for 2-Fluoro-5-iodotoluene (Solvent: CDCIs)

Chemical Shift (6, ppm) Assignment
~160 (d, XJCF = 245 Hz) C-2

~140 (d) C-4

~138 (d) C-6

~125 (d) c-1

~115 (d, 2JCF = 20 Hz) C-3

~92 C-5

~14 -CHs
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Note: The chemical shifts are estimations. The carbon attached to fluorine (C-2) would appear
as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the
fluorine atom would also exhibit smaller C-F couplings.

Experimental Protocol: NMR Spectroscopy

A sample of 2-Fluoro-5-iodotoluene (typically 5-20 mg for *H NMR, 20-50 mg for 13C NMR) is
dissolved in a deuterated solvent (e.g., CDCls, ~0.6 mL) in a 5 mm NMR tube. The tube is
placed in the NMR spectrometer. For *H NMR, a standard pulse sequence is used to acquire
the spectrum. For 13C NMR, broadband proton decoupling is typically employed to simplify the
spectrum to single lines for each unique carbon atom. The spectrometer's magnetic field is
locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to
optimize the homogeneity of the magnetic field and improve spectral resolution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Fluoro-5-iodotoluene.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-iodotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297526#2-fluoro-5-iodotoluene-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-iodotoluene
https://www.benchchem.com/product/b1297526#2-fluoro-5-iodotoluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1297526#2-fluoro-5-iodotoluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1297526#2-fluoro-5-iodotoluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1297526#2-fluoro-5-iodotoluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297526?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

